Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
Overview
Description
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate is an organophosphorus compound with the molecular formula C19H33O4P. It is known for its antioxidant properties and is used in various chemical reactions and industrial applications. The compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 122°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure consistent product quality. The final product is often subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) analysis, to confirm its purity and composition .
Chemical Reactions Analysis
Types of Reactions: Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: It can be reduced to yield phosphonates with different substituents.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs that target oxidative damage.
Mechanism of Action
The mechanism by which Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate exerts its effects is primarily through its antioxidant activity. The compound can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and materials. This antioxidant action is facilitated by the presence of the hydroxyl group and the bulky tert-butyl groups, which stabilize the resulting radicals .
Comparison with Similar Compounds
- Diethyl 3,5-di-tert-butyl-4-hydroxybenzylphosphonate
- Diethyl 3,5-di-tert-butyl-4-hydroxybenzyl phosphate
- Diethyl 3,5-di-tert-butyl-4-hydroxyphenylphosphonate
Comparison: this compound is unique due to its specific combination of tert-butyl groups and the phosphonate ester functionality. This combination imparts distinct antioxidant properties and reactivity compared to other similar compounds. For instance, Diethyl 3,5-di-tert-butyl-4-hydroxybenzyl phosphate has a similar structure but differs in its reactivity and applications due to the presence of a phosphate group instead of a phosphonate .
Properties
IUPAC Name |
2,6-ditert-butyl-4-(diethoxyphosphorylmethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33O4P/c1-9-22-24(21,23-10-2)13-14-11-15(18(3,4)5)17(20)16(12-14)19(6,7)8/h11-12,20H,9-10,13H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRKHHGPHLVNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061356 | |
Record name | Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
976-56-7 | |
Record name | Diethyl P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=976-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 3,5-di-t-butyl-4-hydroxybenzylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000976567 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, P-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diethyl ((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.320 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIETHYL 3,5-DI-TERT-BUTYL-4-HYDROXYBENZYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6MOU97T5J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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